2-(3-bromobenzenesulfonyl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-bromobenzenesulfonyl)ethan-1-amine hydrochloride is a chemical compound with a molecular formula of C8H10BrNO2S·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromobenzene sulfonyl group attached to an ethanamine backbone, which is further stabilized by hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromobenzenesulfonyl)ethan-1-amine hydrochloride typically involves the reaction of 3-bromobenzenesulfonyl chloride with ethan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified using crystallization or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromobenzenesulfonyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonate esters.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include sulfonic acids and sulfonate esters.
Reduction Reactions: Products include primary amines and alcohols.
Scientific Research Applications
2-(3-bromobenzenesulfonyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with amino acid residues.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-bromobenzenesulfonyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromobenzene sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromobenzenesulfonyl)ethan-1-amine hydrochloride
- 2-(3-chlorobenzenesulfonyl)ethan-1-amine hydrochloride
- 2-(3-fluorobenzenesulfonyl)ethan-1-amine hydrochloride
Uniqueness
2-(3-bromobenzenesulfonyl)ethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its analogs with different halogen atoms, this compound exhibits distinct reactivity patterns and biological activities, making it a valuable tool in various research applications.
Properties
CAS No. |
2731007-73-9 |
---|---|
Molecular Formula |
C8H11BrClNO2S |
Molecular Weight |
300.6 |
Purity |
95 |
Origin of Product |
United States |
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